molecular formula C15H20ClN3O3 B14789214 tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate

tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate

Katalognummer: B14789214
Molekulargewicht: 325.79 g/mol
InChI-Schlüssel: YYTWHDHOCPURCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C15H20ClN3O3 and a molecular weight of 325.79 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a chlorinated pyridine ring with a dimethylamino acrylate substituent. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminopyridine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate intermediate. This intermediate is then reacted with 3-(dimethylamino)acryloyl chloride under controlled conditions to yield the final product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H20ClN3O3

Molekulargewicht

325.79 g/mol

IUPAC-Name

tert-butyl N-[5-chloro-3-[3-(dimethylamino)prop-2-enoyl]pyridin-2-yl]carbamate

InChI

InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)18-13-11(8-10(16)9-17-13)12(20)6-7-19(4)5/h6-9H,1-5H3,(H,17,18,21)

InChI-Schlüssel

YYTWHDHOCPURCH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)C(=O)C=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.